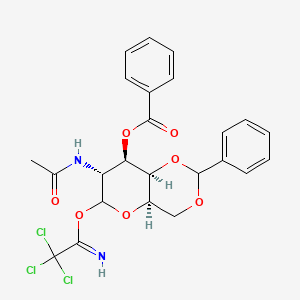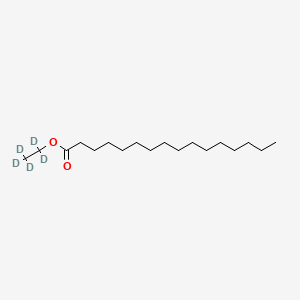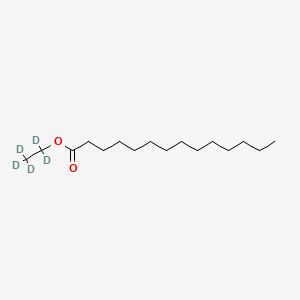
Hydroxy Brimonidine Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Brimonidine Trifluoroacetic Acid Salt is a chemical compound with the molecular formula C11H12BrN5O . CF3CO2H and a molecular weight of 424.17 g/mol . It is a possible metabolite of Brimonidine, which is an alpha-2 adrenergic agonist used primarily in the treatment of glaucoma and ocular hypertension .
Preparation Methods
The preparation of Hydroxy Brimonidine Trifluoroacetic Acid Salt involves synthetic routes that typically include the reaction of Brimonidine with trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the trifluoroacetate salt . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Hydroxy Brimonidine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products .
Scientific Research Applications
Hydroxy Brimonidine Trifluoroacetic Acid Salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Hydroxy Brimonidine Trifluoroacetic Acid Salt involves its interaction with alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP (cAMP) and subsequently decreasing aqueous humor production in the eye . This action helps to lower intraocular pressure, making it effective in the treatment of glaucoma and ocular hypertension .
Comparison with Similar Compounds
Hydroxy Brimonidine Trifluoroacetic Acid Salt can be compared with other similar compounds, such as:
Brimonidine: The parent compound, which is also an alpha-2 adrenergic agonist used in the treatment of glaucoma.
Apraclonidine: Another alpha-2 adrenergic agonist used for short-term treatment of glaucoma.
Clonidine: An alpha-2 adrenergic agonist used primarily for hypertension but also studied for its ocular effects.
This compound is unique due to its specific trifluoroacetate salt form, which may influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O.C2HF3O2/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8;3-2(4,5)1(6)7/h1-2,5-6H,3-4,13H2,(H2,16,17,18);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZZNFBRSKHUIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-10-6 |
Source


|
| Record name | Hydroxy Brimonidine Trifluoroacetic Acid Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



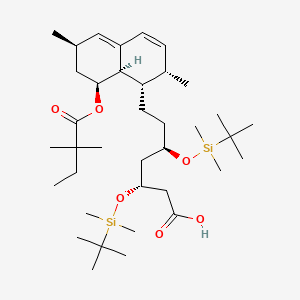
![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)

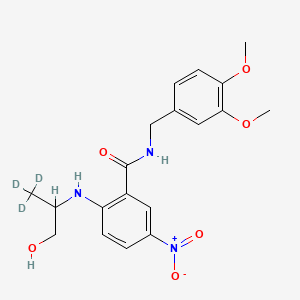
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)



